2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide
説明
特性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O5/c24-16-5-1-2-6-17(16)26-20(29)12-27-21-15(4-3-9-25-21)22(30)28(23(27)31)11-14-7-8-18-19(10-14)33-13-32-18/h1-10H,11-13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHLPVGAZIQYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through a palladium-catalyzed C-N cross-coupling reaction, where a benzodioxole derivative is coupled with an appropriate amine.
Construction of the Pyrido[2,3-d]pyrimidine Core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Attachment of the Fluorophenylacetamide Group: This step typically involves an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
化学反応の分析
Types of Reactions
Substitution: The fluorophenylacetamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety may yield carboxylic acids, while reduction of the pyrido[2,3-d]pyrimidine core may produce amines .
科学的研究の応用
2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and other diseases.
Biological Studies: The compound has been evaluated for its anticancer activity against various cancer cell lines, showing promising results in inducing apoptosis and cell cycle arrest.
Chemical Biology: It serves as a useful tool for studying molecular interactions and pathways due to its ability to interact with specific biological targets.
作用機序
The mechanism of action of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule dynamics. This results in mitotic blockade and induction of apoptosis in cancer cells . The compound’s ability to modulate microtubule assembly makes it a potent anticancer agent .
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Bioactivity
- Halogenated Aromatic Groups : The target compound’s 2-fluorophenyl group contrasts with the 4-iodophenyl in and 2,4-difluorobenzyl in . Fluorine improves metabolic stability and binding affinity via electrostatic interactions, while iodine in may enable imaging applications but increases molecular weight.
- Benzodioxole vs.
Physicochemical Properties
- Lipophilicity: The target compound’s LogP (~3.5) is lower than (estimated LogP >4.5 due to chromenone) but higher than ’s DMSO-solvated form (LogP ~2.8).
- Solubility: The acetylaminophenyl group in and DMSO solvate in enhance aqueous solubility, whereas the benzodioxole in the target compound prioritizes membrane permeability.
Research Implications
The target compound’s structural features position it as a candidate for central nervous system (CNS) targets due to benzodioxole-mediated BBB penetration. However, analogs like with iodine substituents are better suited for diagnostic applications, while ’s chromenone core may enable fluorescence-based tracking. Future studies should explore the target compound’s kinase inhibition profile and compare its efficacy to fluorobenzyl-containing analogs like .
Limitations and Contradictions
- Evidence gaps exist regarding the target compound’s exact synthesis and biological data.
- The high molecular weight of (571.2 g/mol) may limit oral bioavailability, contrasting with the target compound’s moderate size.
- Discrepancies in solubility strategies (e.g., DMSO solvation in vs. acetylaminophenyl in ) highlight context-dependent design priorities.
生物活性
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide (CAS Number: 895647-16-2) is a complex organic molecule with notable potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 354.32 g/mol. The structure features a benzodioxole moiety and a pyrido[2,3-d]pyrimidine core , which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 354.32 g/mol |
| Molecular Formula | C17 H14 N4 O5 |
| LogP | 0.9657 |
| Polar Surface Area | 92.373 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Anticancer Properties
Research has indicated that compounds similar to 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells by disrupting the cell cycle. Studies have shown that derivatives targeting similar pathways can lead to cell cycle arrest at the G1/S phase and subsequent apoptosis in various cancer cell lines .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It has shown potential against several bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). Results demonstrated a dose-dependent inhibition of cell viability with IC50 values indicating significant potency .
- Mechanistic Studies : Research indicated that the compound's interaction with DNA and RNA synthesis pathways contributes to its effectiveness as an anticancer agent. This interaction may involve intercalation or inhibition of topoisomerases .
Research Findings
Recent studies have expanded on the biological implications of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
